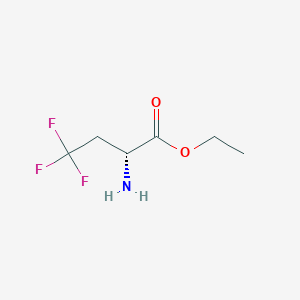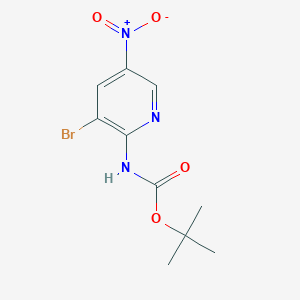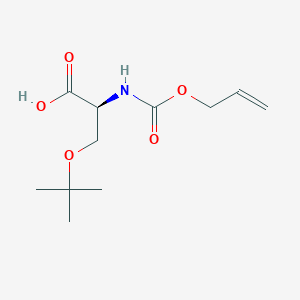![molecular formula C5H6Br2 B8147434 1,3-Dibromobicyclo[1.1.1]pentane](/img/structure/B8147434.png)
1,3-Dibromobicyclo[1.1.1]pentane
概要
説明
1,3-Dibromobicyclo[1.1.1]pentane is an organic compound with the molecular formula C5H6Br2. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and compact bicyclic hydrocarbon. The compound is characterized by the presence of two bromine atoms attached to the 1 and 3 positions of the bicyclo[1.1.1]pentane framework. This unique structure imparts significant reactivity and makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromobicyclo[1.1.1]pentane can be synthesized through the bromination of bicyclo[1.1.1]pentane. The process typically involves the reaction of bicyclo[1.1.1]pentane with bromine in the presence of a radical initiator or under photochemical conditions. The reaction proceeds via a radical mechanism, leading to the formation of the dibrominated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dibromobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of a wide range of functionalized derivatives.
Reduction Reactions: The compound can be reduced to bicyclo[1.1.1]pentane or other partially reduced intermediates using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can yield various oxidized products, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) or under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Functionalized derivatives with various substituents replacing the bromine atoms.
Reduction: Bicyclo[1.1.1]pentane or partially reduced intermediates.
Oxidation: Oxidized products, including ketones, alcohols, or carboxylic acids, depending on the reaction conditions.
科学的研究の応用
1,3-Dibromobicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.
Biology: The compound is used in the development of bioisosteres, which are molecules that mimic the biological activity of other compounds while possessing different chemical structures.
Medicine: It is employed in drug discovery and development, particularly in the design of novel therapeutic agents with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用機序
The mechanism of action of 1,3-dibromobicyclo[1.1.1]pentane involves its reactivity towards nucleophiles, electrophiles, and radicals. The strained bicyclic structure and the presence of bromine atoms make it highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
1,3-Dibromobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1,3-Diiodobicyclo[1.1.1]pentane: Similar structure but with iodine atoms instead of bromine, leading to different reactivity and applications.
1,3-Dichlorobicyclo[1.1.1]pentane: Similar structure but with chlorine atoms, resulting in different chemical properties and reactivity.
Bicyclo[1.1.1]pentane: The parent hydrocarbon without halogen substituents, exhibiting different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, making it a valuable intermediate in various chemical syntheses and applications.
特性
IUPAC Name |
1,3-dibromobicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-4-1-5(7,2-4)3-4/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLUOAVMJBIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510670 | |
| Record name | 1,3-Dibromobicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82783-71-9 | |
| Record name | 1,3-Dibromobicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



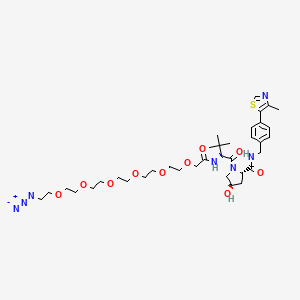
![2-[Bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid](/img/structure/B8147387.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[(2-aminoethyl)dithio]ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B8147390.png)
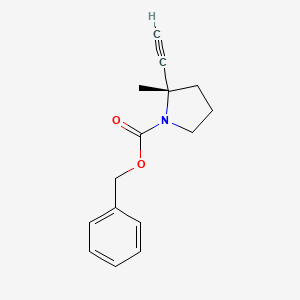
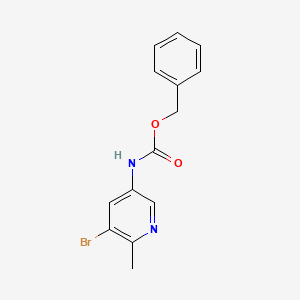
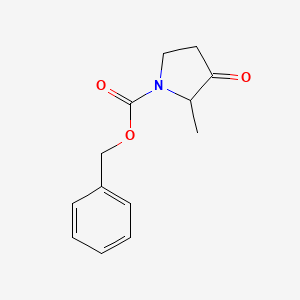
![N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-D-alanine](/img/structure/B8147415.png)

![tert-Butyl N-[(2S)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate](/img/structure/B8147425.png)
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B8147426.png)
